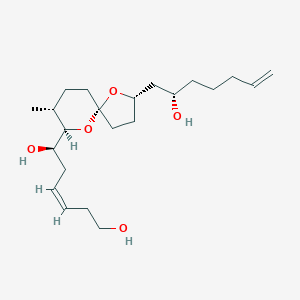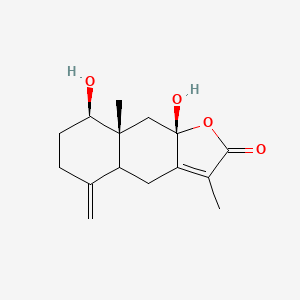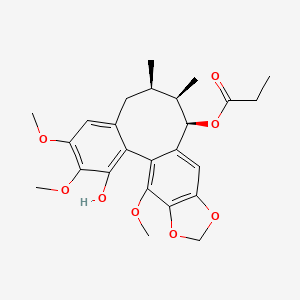
Murihexocin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Muricoreacin belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Muricoreacin is considered to be a practically insoluble (in water) and relatively neutral molecule. Muricoreacin has been primarily detected in urine. Within the cell, muricoreacin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, muricoreacin can be found in fruits. This makes muricoreacin a potential biomarker for the consumption of this food product.
Properties
Molecular Formula |
C35H64O9 |
|---|---|
Molecular Weight |
628.9 g/mol |
IUPAC Name |
2-methyl-4-[2,5,6-trihydroxy-9-[5-(1,4,5-trihydroxyheptadecyl)oxolan-2-yl]nonyl]-2H-furan-5-one |
InChI |
InChI=1S/C35H64O9/c1-3-4-5-6-7-8-9-10-11-12-15-29(37)32(40)20-21-33(41)34-22-18-28(44-34)14-13-16-30(38)31(39)19-17-27(36)24-26-23-25(2)43-35(26)42/h23,25,27-34,36-41H,3-22,24H2,1-2H3 |
InChI Key |
VYEJYURNQIJVJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(CCC(C1CCC(O1)CCCC(C(CCC(CC2=CC(OC2=O)C)O)O)O)O)O)O |
Synonyms |
murihexocin C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



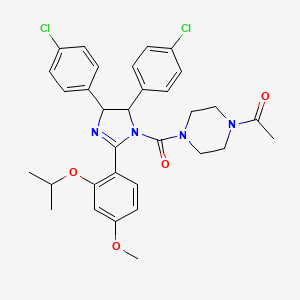
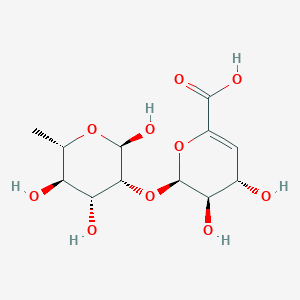

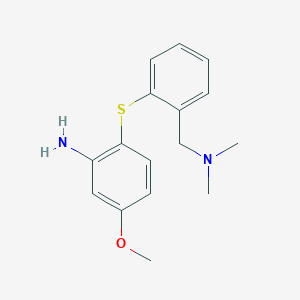
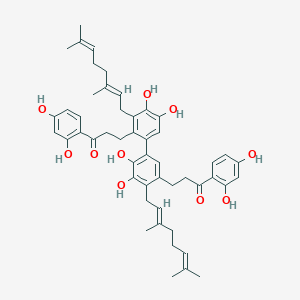


![(3S)-8-hydroxy-3-(hydroxymethyl)-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1249447.png)
